molecular formula C15H20O4 B11726007 3-(4-Butoxy-3-ethoxy-phenyl)-acrylic acid

3-(4-Butoxy-3-ethoxy-phenyl)-acrylic acid

Cat. No.: B11726007
M. Wt: 264.32 g/mol
InChI Key: LNNVBZDXUPCOED-UHFFFAOYSA-N
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Description

3-(4-butoxy-3-ethoxyphenyl)prop-2-enoic acid is an organic compound belonging to the class of carboxylic acids. It is characterized by the presence of a butoxy and an ethoxy group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-butoxy-3-ethoxyphenyl)prop-2-enoic acid typically involves the reaction of 4-butoxy-3-ethoxybenzaldehyde with malonic acid in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-butoxy-3-ethoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-butoxy-3-ethoxyphenyl)prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-butoxy-3-ethoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and binding affinities are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-butoxyphenyl)prop-2-enoic acid
  • 3-(3-ethoxyphenyl)prop-2-enoic acid
  • 3-(4-ethoxyphenyl)prop-2-enoic acid

Uniqueness

3-(4-butoxy-3-ethoxyphenyl)prop-2-enoic acid is unique due to the presence of both butoxy and ethoxy groups on the phenyl ring. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various applications. The combination of these substituents can influence the compound’s reactivity, solubility, and biological activity, distinguishing it from other similar compounds .

Properties

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

3-(4-butoxy-3-ethoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C15H20O4/c1-3-5-10-19-13-8-6-12(7-9-15(16)17)11-14(13)18-4-2/h6-9,11H,3-5,10H2,1-2H3,(H,16,17)

InChI Key

LNNVBZDXUPCOED-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C=CC(=O)O)OCC

Origin of Product

United States

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